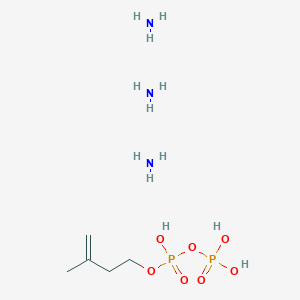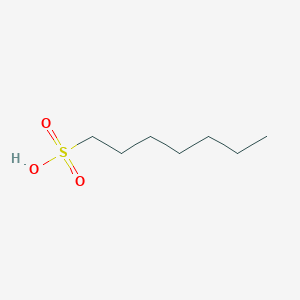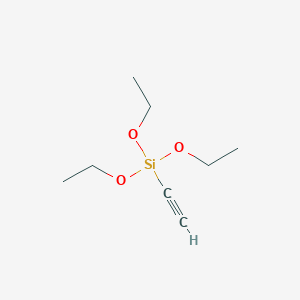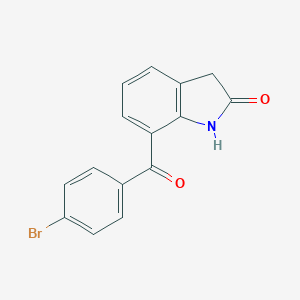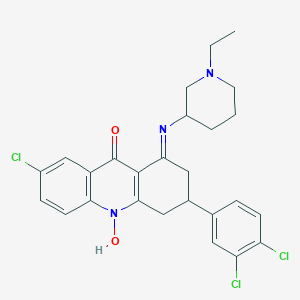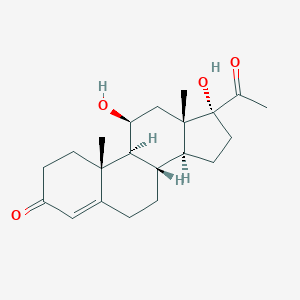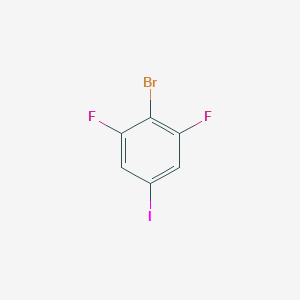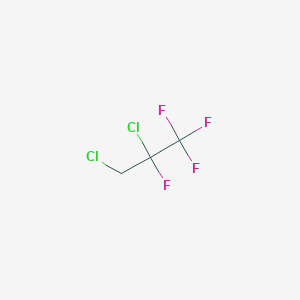
DicloroTetrafluoropropano
Descripción general
Descripción
Dichlorotetrafluoropropane is not directly mentioned in the provided papers. However, the papers discuss various fluorinated organic molecules and their synthesis, which can be related to the broader context of organofluorine chemistry. Fluorinated compounds, such as difluorocyclopropanes and difluorocyclopropenes, are of significant interest due to their applications in medicinal chemistry, material sciences, and organic synthesis . These compounds are known for their altered structure and reactivity due to the presence of fluorine atoms, which are highly electronegative and small in size, leading to increased bond polarity .
Synthesis Analysis
The synthesis of fluorinated compounds, including those similar to dichlorotetrafluoropropane, involves various methods. One efficient method for synthesizing difluorocyclopropanes and difluorocyclopropenes is the [2+1] cycloaddition reaction of difluorocarbene to an alkene or an alkyne . Difluorocarbene can be generated from different precursors, such as trifluoromethyltrimethylsilane, under specific conditions . The synthesis of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, a related compound, is achieved by fluorination of chloropentafluorobenzene at high temperatures .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, difluorochloronium(III) compounds exhibit a bent ClF2+ cation with two strong, short, mainly covalent Cl–F bonds in a pseudo-tetrahedral arrangement . This structural feature is indicative of the unique geometries that can arise in fluorinated molecules, which may also apply to dichlorotetrafluoropropane.
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions. The ring-opening reactions of gem-difluorocyclopropanes are useful for synthesizing a wide range of fluorinated organic molecules . Additionally, 1-chloro-3,3-difluoropropadiene, a compound with a similar structure to dichlorotetrafluoropropane, reacts with HF to produce 1-chloro-3,3,3-trifluoropropene, although the reaction is sluggish . These reactions highlight the reactivity of fluorinated compounds and their potential for further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are largely determined by the fluorine substituents. Fluorine atoms increase the biological activity, bioavailability, and potency of biologically active molecules . The difluoromethylene group is considered a bioisostere for an oxygen atom in biological studies . The high electronegativity and small size of fluorine also affect the polarity and reactivity of the C–F bond, which is crucial in determining the properties of these molecules .
Aplicaciones Científicas De Investigación
Sondas Fluorescentes e Imágenes
El DicloroTetrafluoropropano puede servir como un bloque de construcción para el diseño de sondas fluorescentes. Estas sondas juegan un papel crucial en la investigación biológica, permitiendo estudios no invasivos de biomoléculas y procesos celulares. Los investigadores han sintetizado una paleta de sondas fluorescentes basadas en el andamio bimane poco explorado, que exhibe propiedades de absorción y emisión sintonizables en la región visible. Algunas de estas sondas presentan grupos donadores de electrones, lo que permite su uso como sondas fluorescentes "de encendido" para detectar agregados fibrilares de la proteína α-sinucleína (αS), un sello distintivo de la enfermedad de Parkinson (EP). Una sonda específica incluso muestra unión selectiva a los fibriles αS en relación con las proteínas solubles en lisados celulares y los fibriles amiloides de tau y amiloide-β .
Propiedades
IUPAC Name |
2,3-dichloro-1,1,1,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCOMRPWMOCMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925910 | |
| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149329-25-9 | |
| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)
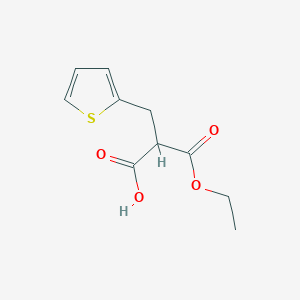
![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)

